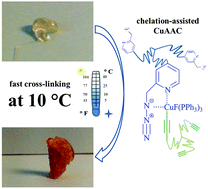Chelation-assisted CuAAC in star-shaped polymers enables fast self-healing at low temperatures†
Polymer Chemistry Pub Date: 2016-02-09 DOI: 10.1039/C5PY01818H
Abstract
The achievement of self-healing (SH) under ambient conditions (low temperature, no external input of energy) still presents a significant area of research, and is strongly linked to fast and efficient cross-linking reactions. We investigate here fast cross-linking reactions of star-shaped polymers containing copper chelating moieties (picolinazide) at the end of each arm, able to promote a “click”-reaction through chelation of the Cu(I)-catalyst and thus strongly increasing cross-linking rates. The synthetic preparation and cross-linking kinetics of a low molecular weight model system (p-carboxylic-acid-methylester-picolinazide and phenylacetylene) were investigated by utilizing different catalysts (CuBr, CuBr(PPh3)3, Cu(MeCN)4PF6 and CuOAc) and applying in situ NMR experiments. The most efficient catalyst systems (CuBr, CuBr(PPh3)3, CuF(PPH3)3) were used to monitor the cross-linking of three-arm star polymers bearing the carboxylic acid-methylester-picolinazide moiety on each arm via melt-rheology studies, in turn enabling self-healing. The complete cross-linking of the components can be observed within 71 minutes even at low temperatures (10 °C), thus generating a highly efficient low-temperature SH-system. Self-healing of a polymeric material at room temperature was demonstrated, consisting of a star-shaped picolinazido-telechelic PIB, an encapsulated multivalent alkyne embedded within a high molecular-weight PIB matrix, together with CuBr(PPh3)3 and a fluorogenic dye, the latter acting as sensing tool for the proceeding click network formation. A damage-induced increase in the fluorescence intensity due to the click activation of the fluorogenic dye at room-temperature and the formation of a polymer network was thus proven. We envision that this highly enhanced cross-linking speed will facilitate applications of self-healing polymers under low temperature conditions.


Recommended Literature
- [1] Front cover
- [2] Lipid phase behaviour under steady state conditions
- [3] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [4] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†
- [5] Current oscillations from bipolar nanopores for statistical monitoring of hydrogen evolution on a confined electrochemical catalyst†
- [6] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [7] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [8] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [9] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [10] Front cover

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 14941-53-8









